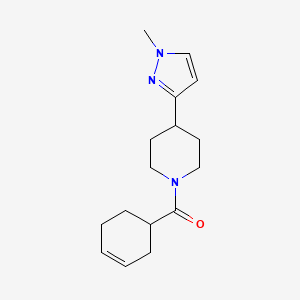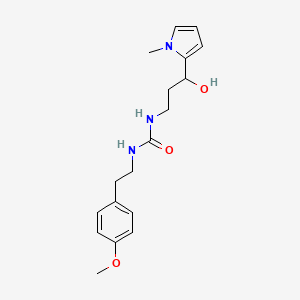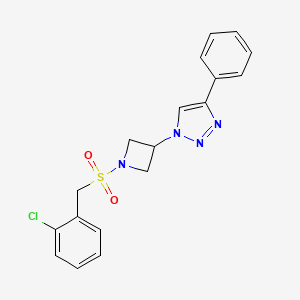![molecular formula C21H23N3O6 B2803830 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877641-64-0](/img/structure/B2803830.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C21H23N3O6 and its molecular weight is 413.43. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Researchers have developed various synthesis methodologies for compounds related to 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, focusing on their structural characterization and potential applications in medicinal chemistry. For instance, cyclocondensation reactions have been explored to produce a range of heterocyclic compounds, demonstrating the versatility of these chemical frameworks in synthesizing bioactive molecules (Sokolov et al., 2013).
Antimicrobial and Antifungal Activities
Some derivatives of the compound have shown promising antimicrobial and antifungal activities. This includes the synthesis of substituted dibenzo dioxaphosphocin-yl ureas, which have been reported to possess good antimicrobial properties (Haranath et al., 2004). Such findings highlight the potential of these compounds in developing new antimicrobial agents.
Biological Evaluation
The biological evaluation of related compounds includes their potential in inhibiting enzymes or biological pathways relevant to disease states. For example, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, suggesting potential therapeutic applications in diseases where caspase-3 plays a crucial role (Jiang & Hansen, 2011).
Antioxidant Properties
The antioxidant properties of certain derivatives have also been studied, showing that compounds with the dihydrobenzo[dioxin] structure can exhibit significant antioxidant activities. This is exemplified by research on coumarin substituted heterocyclic compounds, highlighting their potential in oxidative stress-related conditions (Abd-Almonuim et al., 2020).
Molecular Design for OLEDs
In the field of materials science, the structural motifs of dihydrobenzo[dioxin] have been utilized in the design of organic light-emitting diodes (OLEDs). Studies have demonstrated the tuning of the emission color of such compounds, indicating their applicability in developing advanced OLED materials (Jayabharathi et al., 2018).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-27-16-6-4-15(11-18(16)28-2)24-12-14(10-20(24)25)23-21(26)22-13-3-5-17-19(9-13)30-8-7-29-17/h3-6,9,11,14H,7-8,10,12H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOOVRVDGAGVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2803748.png)
![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2803749.png)



![(E)-1-((1-(1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2803756.png)



![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2803762.png)
![N-(3-chlorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2803765.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2803767.png)
![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2803769.png)
![Methyl 2-amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2803770.png)